REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:5][N:6]=1.S(=O)(=O)(O)O.[CH3:17]O>>[CH3:1][C:2]1[S:3][C:4]([CH2:7][CH2:8][C:9]([O:11][CH3:17])=[O:10])=[CH:5][N:6]=1
|
Name
|
|
Quantity
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31.7 g
|
Type
|
reactant
|
Smiles
|
CC=1SC(=CN1)CCC(=O)O
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
300 mL
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Type
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reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 16 hours
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Duration
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16 h
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Type
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CUSTOM
|
Details
|
was evaporated to dryness under reduced pressure
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Type
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ADDITION
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Details
|
concentrated ammonium hydroxide was added
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
the extracts were dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=CN1)CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |